molecular formula C17H15FN2O3 B8548515 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-methoxy-,methyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-methoxy-,methyl ester

Cat. No.: B8548515
M. Wt: 314.31 g/mol
InChI Key: BVEFVWOPAXQEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-methoxy-,methyl ester is a useful research compound. Its molecular formula is C17H15FN2O3 and its molecular weight is 314.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]-4-methoxypyrrolo[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H15FN2O3/c1-22-16-13-7-8-20(10-11-3-5-12(18)6-4-11)14(13)9-19-15(16)17(21)23-2/h3-9H,10H2,1-2H3

InChI Key

BVEFVWOPAXQEPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN(C2=CN=C1C(=O)OC)CC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (0.25 g, 0.83 mmol) in DMF (10 mL) were added sodium hydride (0.037 g, 0.92 mmol, 60% in mineral oil) and iodomethane (0.057 mL. 0.92 mmol). The solution was stirred for 3 h at ambient temperature. The reaction mixture was quenched with saturated aqueous ammonium chloride solution (10 mL), and extracted with ethyl acetate (3×50 mL). The organic extracts were washed with brine (3×50 mL), dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography. Elution with ethyl acetate provided the title compound as a solid (0.10 g, 38% yield). 1H NMR (CD3OD) δ: 8.43 (s, 1H), 7.61 (d, 1H, J=3.1 Hz), 7.24 (t, 2H, J=8.8 Hz), 7.05 (t, 2H, J=8.8 Hz), 6.92 (d, 1H, J=3.1 Hz), 5.52 (s, 2H), 4.16 (s, 3H), 3.91 (s, 3H). LCMS (APCI, M+H+): 315.0.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
0.057 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
38%

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